tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
The compound tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a chemical intermediate that has been studied in the context of various synthetic applications. It is related to a family of compounds that are of interest due to their potential use in pharmaceuticals, particularly as intermediates in the synthesis of small molecule anticancer drugs and nicotinic acetylcholine receptor agonists .
Synthesis Analysis
The synthesis of related compounds has been described in several papers. For instance, an efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported, demonstrating the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors . Another study describes the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a key intermediate for nicotinic acetylcholine receptor agonists . Additionally, a rapid and high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate has been established, which is an important intermediate for anticancer drugs .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing that the proline ring in the structure adopts an envelope conformation . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through X-ray diffraction analysis, showing a bicyclo[2.2.2]octane structure .
Chemical Reactions Analysis
The reactivity of tert-butyl-substituted pyridine carboxylates has been explored in various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was used in a Diels-Alder reaction to form a hexahydro-furo[3,4-h]isoquinoline derivative, and further chemical modifications of this adduct were performed . Additionally, the synthesis and chemical transformations of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate were described, highlighting the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-substituted pyridine carboxylates are influenced by their molecular structure. The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was performed using NMR spectroscopy, providing insights into the conformational equilibria of these compounds . Furthermore, the thermal properties, crystallography, and density functional theory (DFT) analyses of tert-butyl-substituted thieno[2,3-c]pyridine dicarboxylates were investigated, revealing the presence of intramolecular hydrogen bonding and the stability of these structures .
Scientific Research Applications
Synthetic Routes and Catalysis
Research in synthetic organic chemistry often explores the development of novel routes to synthesize heterocyclic compounds due to their significant presence in pharmaceuticals and agrochemicals. The paper by Mi (2015) discusses various synthetic routes for Vandetanib, illustrating the utility of tert-butyl and pyridine derivatives in complex molecule synthesis. This reflects the importance of tert-butyl pyridine derivatives in facilitating the development of therapeutic agents through innovative synthetic strategies (Mi, 2015).
Bioactive Compound Synthesis
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, as discussed by Parmar et al. (2023), emphasizes the role of hybrid catalysts in constructing biologically relevant heterocycles. This highlights the broader applicability of thieno[2,3-c]pyridine derivatives in medicinal chemistry, where such scaffolds are pivotal in drug discovery and development (Parmar, Vala, & Patel, 2023).
Environmental Applications
The review by Thornton et al. (2020) on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater touches on themes of environmental chemistry relevant to tert-butyl derivatives. It underscores the importance of understanding the environmental impact and degradation pathways of organochemicals, which could extend to compounds like tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Thornton et al., 2020).
properties
IUPAC Name |
tert-butyl 2-formyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-9-6-10(8-15)18-11(9)7-14/h6,8H,4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIXDMKUEBQESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595439 |
Source
|
Record name | tert-Butyl 2-formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
CAS RN |
203663-30-3 |
Source
|
Record name | 1,1-Dimethylethyl 2-formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203663-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-formyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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